molecular formula C15H14N4O2 B5704240 2-Amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile

2-Amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile

Cat. No.: B5704240
M. Wt: 282.30 g/mol
InChI Key: VMUDDKNPJGVJAH-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Amino-6-ethyl-5-methyl-4-(4-aminophenyl)pyridine-3-carbonitrile .

Scientific Research Applications

2-Amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carbonitrile: Similar structure but contains a thiophene ring instead of a pyridine ring.

    2-Amino-6-ethyl-4-(4-nitrophenyl)pyridine-3-carbonitrile: Similar structure but lacks the methyl group at the 5-position.

Uniqueness

2-Amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-amino-6-ethyl-5-methyl-4-(4-nitrophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-3-13-9(2)14(12(8-16)15(17)18-13)10-4-6-11(7-5-10)19(20)21/h4-7H,3H2,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUDDKNPJGVJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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